molecular formula C15H13N3O3 B11713583 2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide

2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide

Katalognummer: B11713583
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: TVAUDWJFLTWSPZ-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a benzohydrazide moiety, which is a key structural component in many bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of 2-methylbenzohydrazide and 4-nitrobenzaldehyde in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized from ethanol to obtain pure 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone moiety under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, distinguishing it from other benzohydrazide derivatives .

Eigenschaften

Molekularformel

C15H13N3O3

Molekulargewicht

283.28 g/mol

IUPAC-Name

2-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10-

InChI-Schlüssel

TVAUDWJFLTWSPZ-YBEGLDIGSA-N

Isomerische SMILES

CC1=CC=CC=C1C(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.